1-Methylbenzotriazole
Overview
Description
1-Methylbenzotriazole (1-MeBT) is a heterocyclic compound with the molecular formula C7H7N3 . It is a derivative of benzotriazole, a class of compounds that have been widely used due to their versatile biological properties .
Synthesis Analysis
While specific synthesis methods for 1-Methylbenzotriazole were not found in the search results, benzotriazole derivatives, including 1-Methylbenzotriazole, are known to be biologically active . More research would be needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of 1-Methylbenzotriazole consists of a benzene ring fused with a triazole ring, with a methyl group attached . The molecular weight is 133.15 g/mol .Physical And Chemical Properties Analysis
1-Methylbenzotriazole has a molecular weight of 133.15 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. It has no rotatable bonds .Scientific Research Applications
Toxicity Assessment : 1-Methylbenzotriazole and its derivatives, such as benzotriazole and butylbenzotriazole, have been evaluated for their toxicity to aquatic species like bacteria, fathead minnow, and water flea. These compounds, commonly found in industrial chemical mixtures and aircraft deicing fluids, exhibit varying degrees of toxicity across different organisms (Pillard, Cornell, Dufresne, & Hernández, 2001).
Chemical Synthesis : Research has been conducted on the preparation of 1-(arylamino)methylbenzotriazoles and benzimidazoles, which are derived from 1-hydroxymethylbenzazoles. These compounds have been analyzed using various spectroscopic methods, although they displayed no significant antibacterial activity (Milata, Kada, Zalibera, & Belicová, 2001).
Environmental Occurrence : Studies have been conducted on the occurrence of benzotriazole derivatives like 1-Methylbenzotriazole in rivers, primarily due to their use as corrosion inhibitors in various applications. The research focuses on the exposure concentrations, loads, and potential sources in rivers (Kiss & Fries, 2009).
Analytical Techniques : Nuclear magnetic resonance (NMR) analysis has been utilized to study the properties of 1- and 2-methylbenzotriazole. This includes refining chemical shifts and coupling constants, providing insight into the molecular structure of these compounds (Rondeau, Rosenberg, & Dunbar, 1969).
Chemical Reactivity : There has been research on the lithiation of 1-Methylbenzotriazole, which provides a novel route to 1-substituted benzotriazoles. This process involves the reaction of various electrophiles with lithiated 1-(n-alkyl)benzotriazoles (Katritzky, Wu, Kuźmierkiewicz, & Rachwał, 1994).
Environmental Persistence : A review of 4(5)-Methylbenzotriazole, a closely related compound, discusses its poor biodegradability, persistence in the environment, and unknown chronic effects. This reflects the broader concern about the environmental impact of benzotriazole derivatives (Dummer, 2014).
Coordination Networks : Research includes the incorporation of 1-methylbenzotriazole into coordination polymers and networks for potential applications in magnetic materials (Jones et al., 2006).
Phototransformation Studies : Studies on the photochemical behavior of benzotriazole derivatives under UV radiation have been conducted, assessing the influence of various environmental factors on their transformation (Liu, Chen, Wu, Chen, & Ying, 2021).
properties
IUPAC Name |
1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHRUJXQJEGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158150 | |
Record name | 1H-Benzotriazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbenzotriazole | |
CAS RN |
13351-73-0 | |
Record name | 1-Methylbenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13351-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylbenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLBENZOTRIAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzotriazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylbenzotriazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZL55XL4Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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